molecular formula C18H13N3O B15132654 3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one

3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one

Cat. No.: B15132654
M. Wt: 287.3 g/mol
InChI Key: IUCFKFIPIGZWTP-UHFFFAOYSA-N
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Description

3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazine ring, with an amino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one typically involves the cyclization of functionalized pyrroles or quinoxalines. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles, which occurs under mild conditions in the presence of carboxylic acid derivatives and visible light . Another approach involves the reaction of aryl methyl ketones with N-(2-aminophenyl)pyrrole in the presence of catalytic amounts of elemental iodine in dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable reaction conditions and readily available starting materials, can be applied to develop efficient production processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve solvents like ethanol, DMSO, or acetonitrile, and may require catalysts or specific temperatures to proceed efficiently .

Major Products

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other functionalized derivatives that can be further utilized in synthetic and medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile building block in synthetic chemistry and drug development .

Properties

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

2-(2-aminophenyl)-2H-benzo[g]quinoxalin-3-one

InChI

InChI=1S/C18H13N3O/c19-14-8-4-3-7-13(14)17-18(22)21-16-10-12-6-2-1-5-11(12)9-15(16)20-17/h1-10,17H,19H2

InChI Key

IUCFKFIPIGZWTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)N=C3C=C4C=CC=CC4=CC3=N2)N

Origin of Product

United States

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